N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide
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Overview
Description
N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thiazole, piperazine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the thiazole ring, followed by the introduction of the piperazine and sulfonamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic structures.
Uniqueness
N-{2-[4,5-dimethoxy-2-({4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethyl}methanesulfonamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H32N4O6S3 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
N-[2-[4,5-dimethoxy-2-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]sulfonylphenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C25H32N4O6S3/c1-18-5-7-19(8-6-18)21-17-36-25(27-21)28-11-13-29(14-12-28)38(32,33)24-16-23(35-3)22(34-2)15-20(24)9-10-26-37(4,30)31/h5-8,15-17,26H,9-14H2,1-4H3 |
InChI Key |
JPMYKSRRXSHWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4CCNS(=O)(=O)C)OC)OC |
Origin of Product |
United States |
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